2-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-12(2)14(9-20-11-17-10-18-20)19-16(21)8-13-6-4-5-7-15(13)22-3/h4-7,10-12,14H,8-9H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPCKRMILIZXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxyphenyl, is prepared through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.
Coupling with Butan-2-yl Acetamide: The final step involves coupling the methoxyphenyl intermediate with butan-2-yl acetamide under conditions that may include the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate or chromium trioxide.
Reduction: The triazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: 2-(2-hydroxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide
Reduction: Reduced triazole derivatives
Substitution: Various substituted acetamides
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its biological activity:
- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or function.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specific investigations have shown promising results against lung and colon cancer cell lines.
| Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Lung Cancer | 6.49 | Induction of apoptosis |
| Colon Cancer | 5.31 | Cell cycle arrest |
| Prostate Cancer | 5.48 | Inhibition of tubulin polymerization |
Agricultural Applications
The structural characteristics of this compound suggest its potential use as an agrochemical:
- Pesticidal Properties : Compounds with similar triazole structures have been explored for their efficacy in pest control, particularly against fungal pathogens affecting crops. Their mechanism may involve inhibition of ergosterol biosynthesis in fungi.
Pharmacological Research
Research has highlighted the pharmacokinetic properties of this compound:
- Metabolic Stability : The compound exhibits favorable metabolic stability, indicating a prolonged half-life which is advantageous for therapeutic applications.
- Bioavailability : High bioavailability suggests effective absorption and distribution within biological systems, enhancing its potential as a drug candidate.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound's biological activities:
- Antimicrobial Evaluation : A study demonstrated that derivatives similar to this compound showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Anticancer Studies : In vitro studies on various cancer cell lines have shown that this compound can induce cell death through apoptosis and inhibit tumor growth in animal models.
- Agrochemical Testing : Field trials have indicated that triazole-based compounds can effectively reduce fungal infections in crops, leading to improved yields.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting antifungal effects. The methoxyphenyl group may enhance the compound’s binding affinity to its target, while the butan-2-yl acetamide moiety may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound shares key structural motifs with several analogs:
- Triazole-acetamide core : Common in compounds like N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (a–b) and N-(4-(3-ethoxy-5-fluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)acetamide derivatives (). These analogs vary in substituents on the triazole or acetamide groups.
Table 1: Structural Comparison
Spectroscopic Data
- IR Spectroscopy: Target compound: Expected peaks for –NH (3260–3300 cm⁻¹), C=O (1670–1680 cm⁻¹), and –OCH3 (~1250 cm⁻¹). 6b (): Shows –NH (3292 cm⁻¹), C=O (1682 cm⁻¹), and –NO2 (1504 cm⁻¹) . 54 (): Features –SO2– (asymmetric stretch ~1350 cm⁻¹) and fluorophenyl C–F (~1200 cm⁻¹) .
NMR Spectroscopy :
Table 2: Activity Comparison
Key Differences and Implications
Biological Activity
The compound 2-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide (CAS No. 7170-01-6) is a triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of its activity.
Synthesis
The synthesis of this compound typically involves the reaction between 3-methyl-1H-1,2,4-triazole and 2-methoxyphenyl derivatives in the presence of suitable reagents like potassium carbonate and solvents such as DMF. The process often includes purification steps such as column chromatography to isolate the desired product .
Antifungal Properties
Triazole compounds are well-known for their antifungal activities. Research indicates that derivatives of 1,2,4-triazole exhibit significant antifungal effects against various strains of fungi, including Candida species and other pathogenic fungi. The mechanism often involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes .
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. In vitro studies have shown that certain triazole derivatives can effectively inhibit AChE activity, thereby increasing acetylcholine levels in the brain .
Case Studies
Several studies have reported on the biological evaluation of triazole derivatives:
- Study on Antifungal Activity : A study demonstrated that triazole derivatives exhibited potent antifungal activity with IC50 values significantly lower than standard antifungal agents. The study highlighted the structure-activity relationship (SAR), suggesting that modifications to the triazole ring can enhance antifungal potency .
- Neuroprotective Effects : Another study focused on the neuroprotective effects of triazole compounds against oxidative stress in neuronal cells. The results indicated that these compounds could reduce cell death and improve cell viability under stress conditions, suggesting their potential for treating neurodegenerative disorders .
The biological activity of 2-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit key enzymes such as AChE is crucial for its neuroprotective properties.
- Interference with Fungal Growth : The disruption of ergosterol synthesis in fungi leads to compromised cell membrane integrity, contributing to its antifungal efficacy.
Data Summary
| Biological Activity | IC50 Value | Mechanism |
|---|---|---|
| Antifungal | Varies by strain | Ergosterol synthesis inhibition |
| AChE Inhibition | Varies by compound | Inhibition of acetylcholinesterase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
